4-(4-ethoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Description
4-(4-Ethoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 4 and 5 with a 4-ethoxyphenyl group and a pyridin-2-yl moiety, respectively. The thiol (-SH) group at position 3 enhances its reactivity, enabling applications in coordination chemistry and drug design. This compound is synthesized via cyclization and functionalization reactions, often involving hydrazine derivatives and aryl aldehydes . Its structural uniqueness lies in the combination of an electron-donating ethoxy group and a pyridine ring, which may influence solubility, electronic properties, and biological interactions.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-2-20-12-8-6-11(7-9-12)19-14(17-18-15(19)21)13-5-3-4-10-16-13/h3-10H,2H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIIMZOKCYGHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the ethoxyphenyl and pyridinyl precursors. These precursors are then reacted under specific conditions to form the triazole ring. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(4-ethoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or antimicrobial agent. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 4-(4-ethoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural Variations
The compound is compared to analogs with modifications at positions 4 (R⁴) and 5 (R⁵) of the triazole ring (Table 1).
Table 1: Structural Comparison of Selected 1,2,4-Triazole-3-Thiol Derivatives
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group (electron-donating) in the main compound contrasts with nitro (electron-withdrawing) groups in , affecting electronic density and reactivity .
- Heterocyclic Substituents : Pyridin-2-yl (main compound) vs. pyridin-4-yl () alters metal-binding geometry due to nitrogen positioning .
- Schiff Base Modifications: Schiff base derivatives (e.g., ) introduce imine groups, enabling metal chelation and enhancing biological activity compared to non-Schiff analogs .
Table 2: Anticancer Activity of Selected Derivatives
| Compound | Cancer Cell Lines Tested | % Inhibition | Reference |
|---|---|---|---|
| Metal complexes of (E)-5-(pyridin-4-yl)-... | MCF-7, Hep-G2 | 45–78% | |
| 4-(4-Bromophenyl)-5-(pyridin-2-yl)-... (5A) | NSCLC (A549) | IC₅₀: 12 µM |
Key Findings:
- Anticancer Activity: Pyridin-2-yl derivatives (e.g., main compound) show potent activity against non-small cell lung cancer (NSCLC), likely due to enhanced cellular uptake from the ethoxyphenyl group .
- Antiviral Potential: Schiff base derivatives () exhibit inhibitory effects on viral helicases, suggesting structural flexibility for targeting viral enzymes .
- Antiradical Activity : Pyrazole-substituted triazoles () demonstrate moderate DPPH radical scavenging (IC₅₀: 50–100 µM), highlighting substituent-dependent antioxidant effects .
Biological Activity
4-(4-Ethoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 893725-32-1) is a compound belonging to the 1,2,4-triazole family, which has garnered significant attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly in oncology and as an antimicrobial agent.
- Molecular Formula : C15H14N4OS
- Molecular Weight : 298.36 g/mol
- CAS Number : 893725-32-1
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazones with isothiocyanates or other electrophiles under basic conditions. The resulting compound features a thiol group which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines. In particular:
- Melanoma Cell Lines : The compound demonstrated significant cytotoxic effects against melanoma cells (IC50 values in the low micromolar range) .
| Cell Line | IC50 (μM) |
|---|---|
| Melanoma (IGR39) | 6.2 |
| Breast Cancer (MDA-MB-231) | 43.4 |
| Pancreatic Carcinoma (Panc-1) | 27.3 |
These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The presence of the thiol group enhances their ability to disrupt microbial cell walls and inhibit growth. Research indicates that compounds like this compound exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition. Triazoles have been shown to inhibit various enzymes involved in cancer progression and microbial metabolism:
| Enzyme | Inhibition Type |
|---|---|
| Aromatase | Competitive |
| Cholinesterase | Noncompetitive |
| Xanthine Oxidase | Mixed |
The ability to form hydrogen bonds with enzyme active sites contributes significantly to its inhibitory effects.
Study on Cancer Cell Lines
In a comparative study involving several triazole derivatives, it was found that those containing the pyridine moiety exhibited enhanced selectivity towards cancer cells compared to normal cells. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compounds .
Antimicrobial Efficacy Assessment
A recent investigation assessed the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to this compound had minimum inhibitory concentrations (MICs) below 50 µg/mL against several pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
